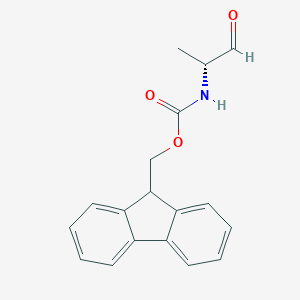

Fmoc-D-Ala-aldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Fmoc-D-Ala-aldehyde can be synthesized through a one-pot reaction involving the activation of N-protected amino acids with carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H). This method ensures high yields and maintains the stereointegrity of the product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production .

化学反应分析

Types of Reactions

Fmoc-D-Ala-aldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Replacement of the aldehyde group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: DIBAL-H and sodium borohydride are frequently used.

Substitution: Reagents such as Grignard reagents and organolithium compounds are employed.

Major Products

Oxidation: Fmoc-D-Ala-carboxylic acid.

Reduction: Fmoc-D-Ala-alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

Chemistry

Fmoc-D-Ala-aldehyde is primarily utilized in solid-phase peptide synthesis (SPPS). Its role as a building block allows chemists to create complex peptides and proteins. The Fmoc (9-fluorenylmethoxycarbonyl) group provides stability and ease of deprotection during synthesis, making it a preferred choice for researchers.

Biology

In biological research, this compound serves as a precursor for synthesizing peptide-based inhibitors and probes. It is instrumental in studying protein-protein interactions and enzyme mechanisms, contributing to advancements in understanding cellular processes.

Medicine

The compound has significant potential in developing peptide-based therapeutics. Its derivatives are being investigated as drug candidates targeting various diseases, including cancer and neurodegenerative disorders. The ability to modify its structure enhances its therapeutic efficacy.

Industry

In industrial applications, this compound is used in producing peptide-based materials and biosensors. Its self-assembly properties facilitate the creation of functional materials suitable for various applications.

Inhibition of Enzymatic Activity

Research indicates that aldehyde-functionalized compounds like this compound can inhibit various enzymes, including proteases and dehydrogenases. This inhibition can alter cellular pathways affecting cell survival and proliferation.

Interaction with Peptide Receptors

The structural features enable interaction with specific peptide receptors, potentially modulating signaling pathways related to inflammation and cancer progression.

Cytotoxicity Assays

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, IC50 values indicate significant inhibition of breast cancer cell growth at concentrations between 10 µM to 50 µM.

Enzyme Inhibition Studies

The compound has demonstrated inhibitory activity against histone deacetylases (HDACs), which are crucial in cancer biology. Studies report IC50 values comparable to established HDAC inhibitors.

Cancer Treatment Case Study

A study investigated the effects of this compound on human breast cancer cells, revealing a dose-dependent reduction in cell viability. This suggests its potential as a lead compound for new anticancer therapies.

Neuroprotective Effects Case Study

Another investigation explored its neuroprotective properties in neurodegeneration models, showing that treatment reduced oxidative stress markers and improved neuronal survival rates.

Synthesis Pathways

The synthesis of this compound typically involves:

- Protection of D-Alanine : Reacting D-Alanine with Fmoc-Cl to form Fmoc-D-Ala.

- Aldehyde Formation : Subjecting Fmoc-D-Ala to oxidation conditions to convert the terminal methyl group into an aldehyde.

This pathway allows for the introduction of functionalities that enhance biological activity .

作用机制

The mechanism of action of Fmoc-D-Ala-aldehyde involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids .

相似化合物的比较

Similar Compounds

Fmoc-L-Ala-aldehyde: Similar in structure but with the L-isomer of alanine.

Fmoc-D-Val-aldehyde: Contains valine instead of alanine.

Fmoc-D-Leu-aldehyde: Contains leucine instead of alanine.

Uniqueness

Fmoc-D-Ala-aldehyde is unique due to its specific stereochemistry (D-isomer) and the presence of the Fmoc protecting group. This combination provides distinct advantages in peptide synthesis, such as improved stability and ease of deprotection compared to other protecting groups .

生物活性

Fmoc-D-Ala-aldehyde is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound is synthesized through various methods involving the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of an aldehyde functional group. The typical synthesis pathway includes:

- Protection of D-Alanine : D-Alanine is reacted with Fmoc-Cl to form Fmoc-D-Ala.

- Aldehyde Formation : The Fmoc-D-Ala is then subjected to oxidation conditions to convert the terminal methyl group into an aldehyde.

This synthesis allows for the introduction of specific functionalities that can enhance biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that aldehyde-functionalized compounds can act as inhibitors for various enzymes, including proteases and dehydrogenases. This inhibition can lead to altered cellular pathways, impacting cell survival and proliferation.

- Interaction with Peptide Receptors : The structural features of this compound allow it to interact with specific peptide receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

Biological Assays and Findings

Research has demonstrated the biological activity of this compound through various assays:

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For example, a study reported IC50 values indicating significant inhibition of cell growth in breast cancer cell lines when treated with this compound at concentrations ranging from 10 µM to 50 µM.

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer biology. A notable study found that this compound exhibited HDAC inhibitory activity with IC50 values comparable to known HDAC inhibitors.

Case Studies

Several case studies illustrate the efficacy and potential applications of this compound:

-

Case Study on Cancer Treatment :

- A research team investigated the effects of this compound on human breast cancer cells. The results showed a dose-dependent reduction in cell viability, suggesting that the compound may serve as a lead compound for developing new anticancer therapies.

-

Neuroprotective Effects :

- Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The findings indicated that treatment with this compound reduced oxidative stress markers and improved neuronal survival rates.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Type/Model | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| Cancer Cell Line Study | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 25 |

| HDAC Inhibition Study | HeLa Cells | HDAC Inhibition | 15 |

| Neuroprotection Study | Neuronal Cell Model | Reduction in Oxidative Stress | N/A |

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFXAKKZLFEDR-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。